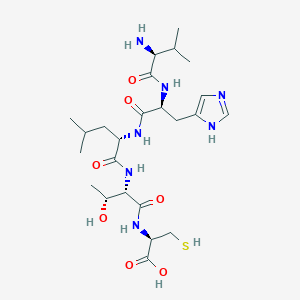![molecular formula C15H22O4 B14261267 4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol CAS No. 163009-96-9](/img/structure/B14261267.png)
4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core with a butoxy linker and a methyloxetane moiety, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-bromobutoxy-3-methyloxetane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyloxetane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyloxetane group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the methyloxetane moiety can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-oxetanemethanol: Shares the methyloxetane moiety but lacks the phenolic core.
4-(4-{1-[(3-methyloxetan-3-yl)methoxy]butoxy}phenoxymethyl)phenyl 4-{2-[2-(prop-2-enoyloxy)ethoxy]ethoxy}benzoate: Contains similar structural elements but with additional functional groups.
Uniqueness
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is unique due to its combination of a phenolic core with a methyloxetane moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
163009-96-9 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
4-[4-[(3-methyloxetan-3-yl)methoxy]butoxy]phenol |
InChI |
InChI=1S/C15H22O4/c1-15(11-18-12-15)10-17-8-2-3-9-19-14-6-4-13(16)5-7-14/h4-7,16H,2-3,8-12H2,1H3 |
InChI-Schlüssel |
AXKLNTLWKGWOEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)COCCCCOC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
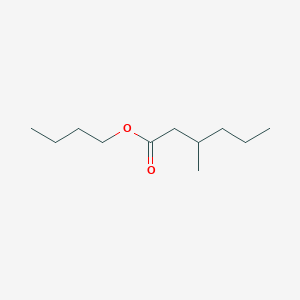
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

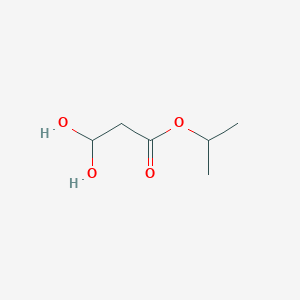

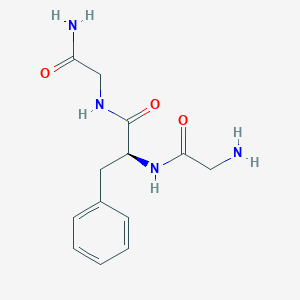

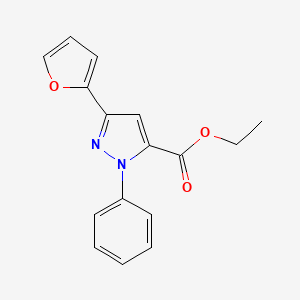
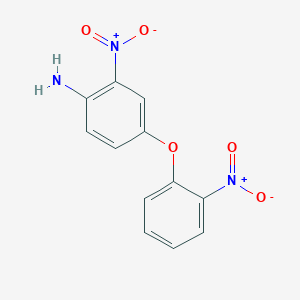
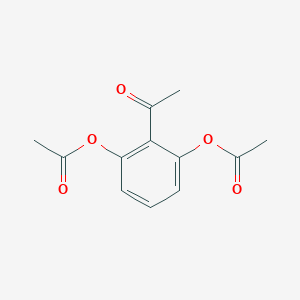
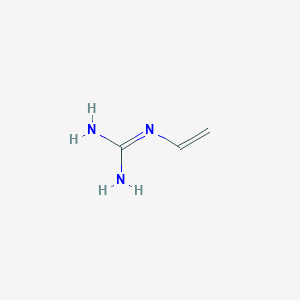
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
